Head-to-Head Comparison: ML127 vs. ML351 in 12/15-LOX Inhibition and Islet Toxicity in a Type 1 Diabetes Model
In the 2017 Diabetes study by Hernandez-Perez et al., ML127 and ML351 were directly compared for 12/15-LOX inhibition and functional effects in mouse islets. Both compounds potently and selectively target 12/15-LOX. However, only ML351 exhibited no apparent toxicity across a range of concentrations in mouse islets, whereas ML127 showed detectable toxicity [1]. Molecular modeling suggested reduced promiscuity of ML351 compared with ML127 [1]. While ML351 is the superior candidate for in vivo therapeutic studies, ML127 remains a highly valuable, well-characterized tool compound for biochemical and mechanistic studies where its defined potency, selectivity, and extensive SAR characterization are more relevant than the absence of cellular toxicity. Researchers whose experimental designs require a deeply characterized 12-LOX inhibitor with an established enantioselective SAR and whose models are not confounded by the compound's cellular toxicity profile (e.g., cell-free enzymatic assays, short-term ex vivo treatments) will prioritize ML127 for its unparalleled documentation.
| Evidence Dimension | 12/15-LOX inhibition potency and mouse islet toxicity |
|---|---|
| Target Compound Data | ML127: Potent and selective 12/15-LOX inhibitor; detectable toxicity across a range of concentrations in mouse islets. |
| Comparator Or Baseline | ML351: Potent and selective 12/15-LOX inhibitor; no apparent toxicity across a range of concentrations in mouse islets. |
| Quantified Difference | ML351 superior in safety; ML127 exhibits measurable islet toxicity at tested concentrations. |
| Conditions | Mouse islet assays; molecular modeling of inhibitor promiscuity. |
Why This Matters
For researchers requiring a tool compound with comprehensively documented SAR and selectivity without the confounding factor of unknown off-target effects, ML127 provides a well-characterized reference point, whereas ML351 is preferred when cellular safety is paramount.
- [1] Hernandez-Perez M, Valeria S, Tersey SA, et al. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes. Diabetes. 2017 Nov;66(11):2875-2887. View Source
